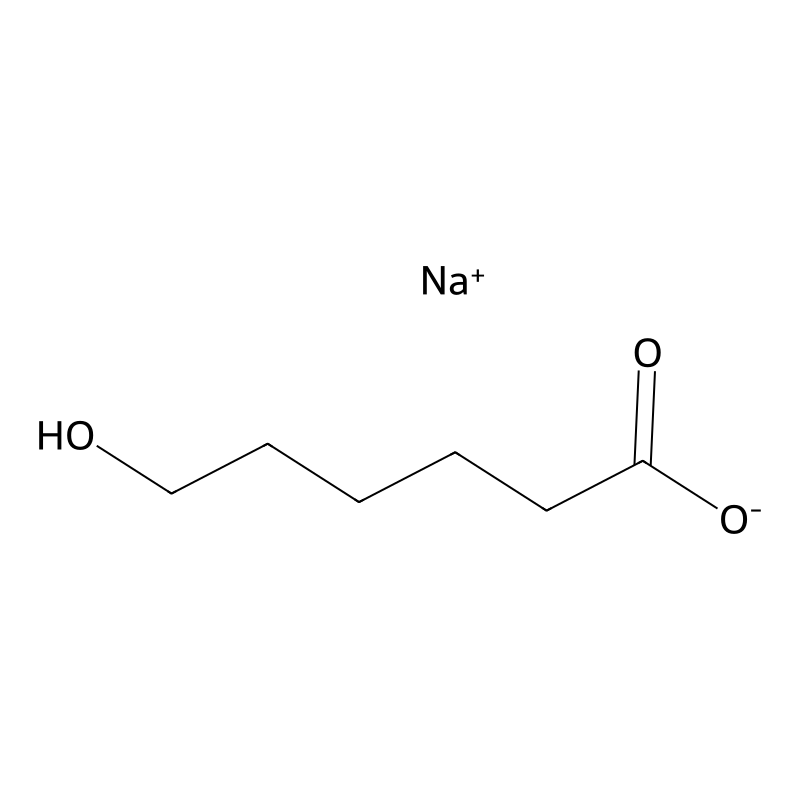Sodium 6-hydroxyhexanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Sustainable Synthetic Route for Biobased 6-Hydroxyhexanoic Acid
Scientific Field: Green Chemistry
Application Summary: This research focuses on a sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone by integrating bio- and chemical catalysis.
Methods of Application: The experiment involves the preparation of 5-Hydroxymethylfurfural (5-HMF) and the one-pot cascade microbial oxidation of 1,6-HD to AA through 6-HHA. The process involves the use of G.
Results: The research provides a sustainable method for the synthesis of 6-hydroxyhexanoic acid.
Production of Polyhydroxyalkanoates (PHAs)
Scientific Field: Polymer Science
Application Summary: PHAs are biodegradable and biocompatible polyesters that can potentially replace certain plastics derived from petroleum.
Methods of Application: Native and recombinant microorganisms have been generally used for making PHAs via fermentation processes.
Results: The production of PHAs provides a sustainable alternative to petroleum-based plastics.
Diversification of Polyhydroxyalkanoates (PHAs)
Application Summary: This research focuses on diversifying PHAs, which are polyesters synthesized by microorganisms or a chemical synthetic route with inherent chemical and physical properties comparable to conventional non-biodegradable polymers.
Methods of Application: The experiment involves the synthesis, processing, and recycle of PHAs, which involves processes that help to change until a circular and green economy.
Results: The research provides a sustainable method for the synthesis of PHAs.
Production, Recovery, and Applications of PHAs
Application Summary: This research focuses on the production, recovery, and applications of PHAs.
Methods of Application: The experiment involves the use of native and recombinant microorganisms for making PHAs via fermentation processes.
Expanding the Range of Polyhydroxyalkanoates (PHAs)
Scientific Field: Microbiology
Application Summary: This research focuses on expanding the range of PHAs synthesized by methanotrophic bacteria through the utilization of omega-hydroxyalkanoate co-substrates.
Results: The research provides a method for the synthesis of new PHAs.
Plastics Completely Synthesized by Bacteria
Scientific Field: Biotechnology
Application Summary: This research focuses on the production of PHAs, which are microbial storage polymers accumulated by many different groups of bacteria as an intracellular carbon and energy reserve.
Methods of Application: The experiment involves the use of many different groups of bacteria for the production of PHAs.
Sodium 6-hydroxyhexanoate is a sodium salt of 6-hydroxyhexanoic acid, a compound with the molecular formula and a molecular weight of approximately 154.14 g/mol. This compound is notable for its role in biochemical processes, particularly in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by various microorganisms. Sodium 6-hydroxyhexanoate serves as a monomer in the production of these biopolymers, contributing to their properties and applications in biodegradable materials .
- Oxidation: It can be oxidized to adipic acid using oxidizing agents such as potassium permanganate or nitric acid.
- Reduction: The compound can be reduced to 1,6-hexanediol, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.
- Substitution: Nucleophilic substitution reactions can occur, with sodium hydride in dimethylformamide being a common reagent .
These reactions highlight the compound's versatility and potential for further chemical transformations.
Sodium 6-hydroxyhexanoate exhibits significant biological activity, particularly in microbial systems. It interacts with enzymes involved in the synthesis of polyhydroxyalkanoates, influencing cellular metabolism and gene expression. For instance, it is known to affect cell signaling pathways and enhance the robustness of non-PHA-producing microorganisms by facilitating the production of PHAs . Additionally, it plays a role in metabolic pathways that convert cyclohexanol to 6-hydroxyhexanoic acid through multi-enzyme cascade reactions, showcasing its importance in biochemical engineering .
The synthesis of sodium 6-hydroxyhexanoate can be achieved through several methods:
- Hydrolysis of ε-caprolactone: This method involves hydrolyzing ε-caprolactone with a base (e.g., sodium hydroxide) to produce 6-hydroxyhexanoic acid. The resulting acid is then neutralized with sodium hydroxide to form sodium 6-hydroxyhexanoate.
- Multi-enzyme cascade reactions: In industrial settings, this compound can be produced using engineered strains of Escherichia coli that co-express alcohol dehydrogenase and Baeyer-Villiger monooxygenase. This process converts cyclohexanol into 6-hydroxyhexanoic acid, which is subsequently neutralized .
These methods emphasize both traditional chemical synthesis and modern biotechnological approaches.
Sodium 6-hydroxyhexanoate has several important applications:
- Biopolymer production: As a monomer for polyhydroxyalkanoates, it contributes to the development of biodegradable plastics, providing an environmentally friendly alternative to conventional petroleum-based plastics.
- Biochemical research: It serves as a substrate in various enzymatic reactions and studies related to metabolic engineering and synthetic biology .
- Pharmaceuticals: Its derivatives may have potential uses in drug formulation and delivery systems due to their biocompatibility.
Research on sodium 6-hydroxyhexanoate has revealed its interactions with various biological systems. Notably, it influences enzyme activity within metabolic pathways that lead to the synthesis of polyhydroxyalkanoates. Studies indicate that its presence can enhance the efficiency of microbial processes aimed at producing these biopolymers. Additionally, investigations into its pharmacokinetics show that environmental factors like pH and temperature can affect its stability and efficacy during bio
Sodium 6-hydroxyhexanoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| Ethyl 6-hydroxyhexanoate | High | An ester form that may have different solubility properties. | |
| Hexanoic acid | Moderate | A saturated fatty acid without hydroxyl group; used in various industrial applications. | |
| Caproic acid | Moderate | A fatty acid known for its unpleasant odor; used in flavoring and perfumes. | |
| Sodium caprate | Moderate | A sodium salt of capric acid; used as an emulsifier. |
Sodium 6-hydroxyhexanoate is unique due to its hydroxyl group, which enhances its reactivity and makes it suitable for polymer synthesis compared to other similar compounds that lack this functional group .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








